3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine
Description
3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine is a pyridazine derivative featuring a pyridin-3-ylmethyl thioether group at position 3 and a p-tolyl (4-methylphenyl) substituent at position 6. Its synthesis involves a multi-step process, yielding 30% of the final product, as reported in a study characterizing its structural and functional properties. Spectral data (¹H NMR, ¹³C NMR, and mass spectrometry) confirm its molecular structure, and elemental analysis aligns with the theoretical composition (C16H12N6S) .
Properties
IUPAC Name |
3-(4-methylphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c1-13-4-6-15(7-5-13)16-8-9-17(20-19-16)21-12-14-3-2-10-18-11-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOYMPMAXRLULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Pyridin-3-ylmethylthio Group: This step involves the nucleophilic substitution of a suitable pyridazine derivative with pyridin-3-ylmethylthiol under basic conditions.
Addition of the p-Tolyl Group: The p-tolyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a p-tolylboronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridazine ring, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison with Pyridazine Derivatives
The target compound shares a pyridazine core with several analogs, but variations in substituents and fused rings lead to divergent properties:
Key Observations :
- Core Modifications : Fusing a triazole ring (e.g., in 6b) enhances antimicrobial activity but shifts the application away from kinase inhibition .
- Functional Groups: Pyridazinone derivatives (e.g., ) introduce a ketone group, altering electronic properties and enabling herbicidal effects .
- Substituent Position : The placement of p-tolyl at position 6 is conserved in the target compound and 6b, but the latter’s fused triazole ring broadens antibacterial efficacy .
Comparison Based on Substituent Effects
Substituents critically influence physicochemical and biological properties:
- The pyridine ring at position 3 may facilitate π-π stacking in kinase binding pockets .
- Pyridin-2-ylmethyl Thioether () : Positional isomerism (2- vs. 3-pyridyl) alters steric and electronic interactions, though activity data are lacking for direct comparison .
- Electron-Withdrawing Groups : The nitro group in ’s compound contrasts with the electron-donating p-tolyl in the target, likely affecting reactivity and target affinity .
- Aryl vs. Heteroaryl Groups : Replacing p-tolyl with furanyl or thiophenyl () introduces heterocyclic diversity, which may tune solubility or metabolic stability .
Biological Activity
3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine ring, which is substituted with a pyridin-3-ylmethylthio group and a p-tolyl group. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.
Biological Activity Overview
Research indicates that derivatives of pyridazines, including this compound, exhibit a range of biological activities, particularly:
- Anticancer Activity : Several studies have reported the efficacy of pyridazine derivatives against various cancer cell lines.
- Anti-inflammatory Effects : Some compounds in this class have shown promise in reducing inflammation.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes.
In Vitro Studies
A significant body of research has focused on the anticancer properties of pyridazine derivatives. For example, a study evaluated various 3,6-disubstituted pyridazines for their ability to inhibit cancer cell proliferation. The results indicated that certain derivatives exhibited potent cytotoxic effects against human cancer cell lines, including breast and ovarian cancers.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 11a | T-47D | 1.37 | Induces apoptosis |
| 11b | MDA-MB-231 | 2.62 | Cell cycle arrest |
| 11c | SKOV-3 | 1.94 | Inhibits angiogenesis |
These findings suggest that the compound can effectively disrupt cancer cell viability through multiple mechanisms, including apoptosis and cell cycle modulation .
The mechanism by which this compound exerts its anticancer effects involves:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating pathways that lead to apoptosis.
- Cell Cycle Arrest : It has been shown to cause significant accumulation of cells in the G2/M phase, indicating interference with normal cell cycle progression .
- Inhibition of Angiogenesis : By blocking the formation of new blood vessels, it limits tumor growth and metastasis.
Case Studies
In one notable study, researchers synthesized a series of non-fused pyridazine derivatives and tested their anticancer activity against various human cancer cell lines. The study highlighted that specific modifications to the pyridazine structure could enhance potency and selectivity against cancer cells .
Additionally, another study reported that certain pyridazine derivatives demonstrated significant anti-inflammatory activity alongside their anticancer properties, suggesting a dual therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
